Methyl 2-(azetidin-3-yloxy)acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-yloxy)acetate |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)4-10-5-2-7-3-5/h5,7H,2-4H2,1H3 |
InChI Key |
FXTJNVFFCMPTFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1CNC1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Azetidin 3 Yloxy Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. For Methyl 2-(azetidin-3-yloxy)acetate, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to assign all proton and carbon signals.
Based on known chemical shift ranges for similar structural motifs, a predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals for the azetidine (B1206935) ring protons, the acetate (B1210297) methylene (B1212753) protons, the methoxy (B1213986) protons, and the methine proton at the 3-position of the azetidine ring. libretexts.orgresearchgate.netchemicalbook.com The protons on the azetidine ring are expected to show complex splitting patterns due to geminal and vicinal coupling.
Similarly, the ¹³C NMR spectrum would provide a unique signal for each carbon atom in a distinct chemical environment. libretexts.orgdocbrown.infochemicalbook.com The carbonyl carbon of the ester would appear at the downfield end of the spectrum, typically in the range of 160-180 ppm. Carbons adjacent to the oxygen and nitrogen atoms would also exhibit characteristic downfield shifts. libretexts.orglibretexts.org
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H on N (azetidine) | 1.5 - 2.5 | Broad singlet | - |
| CH₂ (azetidine, C2 & C4) | 3.2 - 4.0 | Multiplet | - |
| CH (azetidine, C3) | 4.2 - 4.8 | Multiplet | - |
| OCH₂ (acetate) | 4.1 - 4.5 | Singlet | - |
| OCH₃ (methyl ester) | 3.7 - 3.8 | Singlet | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | 170 - 175 |
| CH (azetidine, C3) | 65 - 75 |
| OCH₂ (acetate) | 60 - 70 |
| CH₂ (azetidine, C2 & C4) | 50 - 60 |
| OCH₃ (methyl ester) | 51 - 53 |
Multi-dimensional NMR Techniques (e.g., HMBC, HSQC)
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.
An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. For instance, it would show a cross-peak between the acetate methylene protons and the corresponding carbon signal, and similarly for the azetidine ring protons and their attached carbons.
The acetate methylene protons and the carbonyl carbon of the ester.
The acetate methylene protons and the C3 carbon of the azetidine ring.
The methoxy protons and the carbonyl carbon of the ester.
The C3 proton of the azetidine ring and the acetate methylene carbon.
Heteronuclear NMR Spectroscopy (e.g., ¹⁵N NMR, ¹⁹F NMR for specific derivatives)
While ¹H and ¹³C NMR are the most common techniques, heteronuclear NMR spectroscopy can provide further valuable structural information. ¹⁵N NMR spectroscopy, although less sensitive, could be used to determine the chemical environment of the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen would be indicative of its substitution and local geometry.
Should fluorinated derivatives of this compound be synthesized, ¹⁹F NMR spectroscopy would be a highly sensitive and informative technique. The chemical shifts and coupling constants of the fluorine atoms would provide detailed insights into the electronic environment and through-bond or through-space interactions within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₁₁NO₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value, typically with an accuracy of a few parts per million (ppm).
Beyond the molecular ion, the fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.govyoutube.com Common fragmentation pathways for ethers and amines include alpha-cleavage. libretexts.org For this compound, characteristic fragmentation could involve:
Loss of the methoxy group (-OCH₃) from the ester.
Cleavage of the acetate side chain.
Ring-opening of the azetidine moiety.
Loss of the entire ester group.
Predicted HRMS Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z |
| [M+H]⁺ | C₆H₁₂NO₃⁺ | 146.0766 |
| [M-OCH₃]⁺ | C₅H₈NO₂⁺ | 114.0555 |
| [M-CH₂COOCH₃]⁺ | C₃H₆NO⁺ | 84.0450 |
| [Azetidin-3-ol+H]⁺ | C₃H₈NO⁺ | 74.0606 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. frontiersin.orgacs.org
The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the ester carbonyl group would be prominent, typically appearing around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ether and ester linkages would result in strong bands in the 1000-1300 cm⁻¹ region. libretexts.org The N-H stretching of the secondary amine in the azetidine ring would likely appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations would also be present. jmchemsci.com
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the carbon skeleton and certain C-H modes might be more prominent in the Raman spectrum than in the IR spectrum. nih.gov
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H (azetidine) | Stretching | 3300 - 3500 | Weak |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (ester) | Stretching | 1735 - 1750 | Medium |
| C-N (azetidine) | Stretching | 1100 - 1250 | Weak-Medium |
| C-O (ether & ester) | Stretching | 1000 - 1300 | Medium |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture (if applicable to azetidine derivatives)
Should a suitable single crystal of this compound or a derivative be obtained, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information in the solid state. mdpi.combeilstein-journals.org This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. mdpi.com
For azetidine derivatives, X-ray crystallography can confirm the puckering of the four-membered ring and the stereochemical relationship between substituents. chemicalbook.com In the case of this compound, it would definitively establish the conformation of the acetate side chain relative to the azetidine ring and detail any intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing. chemrxiv.org
Computational and Theoretical Investigations of Methyl 2 Azetidin 3 Yloxy Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of Methyl 2-(azetidin-3-yloxy)acetate. These computational methods provide a molecular-level understanding of its behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its geometric and electronic properties. Researchers have successfully used DFT to study various azetidine (B1206935) derivatives, providing foundational knowledge that can be applied to this specific compound. acs.org
A hypothetical DFT study on this compound might involve the use of a functional, such as B3LYP, combined with a basis set, like 6-31G*, to balance accuracy and computational cost. The results would provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (azetidine) | 1.48 Å |
| Bond Length | C-O (ether) | 1.43 Å |
| Bond Length | C=O (ester) | 1.21 Å |
| Bond Angle | C-N-C (azetidine) | 88.5° |
| Bond Angle | C-O-C (ether) | 115.2° |
| Dihedral Angle | H-N-C-C | 25.0° |
Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations would yield.
Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.
For this compound, the HOMO is likely to be localized on the nitrogen atom of the azetidine ring and the oxygen of the ether linkage, due to the presence of lone pairs of electrons. The LUMO is expected to be centered on the carbonyl group of the ester, which is an electron-withdrawing group.
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Computational models have been used to predict these energies for various azetidine-containing compounds, aiding in the design of new chemical reactions. thescience.dev
Table 2: Hypothetical HOMO-LUMO Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-donating regions (N and O atoms) |
| LUMO | -0.8 | Electron-accepting region (ester carbonyl) |
| HOMO-LUMO Gap | 5.7 | Indicator of chemical reactivity and stability |
Note: The data in this table is hypothetical and based on typical values for similar organic molecules.
Conformational Analysis and Energy Landscape Mapping
By mapping the potential energy surface, the most stable conformations (energy minima) and the energy barriers between them (transition states) can be identified. The puckering of the four-membered azetidine ring is a key conformational feature. The ring can exist in either a planar or a puckered conformation, with the latter generally being more stable due to the relief of ring strain.
Computational studies on other four-membered rings have provided a framework for analyzing the conformation of azetidines. adelaide.edu.au For this compound, the orientation of the acetate (B1210297) group relative to the azetidine ring will also significantly influence the conformational landscape.
Reaction Mechanism Elucidation and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying the transition states that connect reactants to products. For reactions involving this compound, such as nucleophilic substitution at the azetidine nitrogen or hydrolysis of the ester group, computational methods can provide a detailed, step-by-step picture of the chemical transformation.
For example, in a hypothetical study of the N-alkylation of this compound, DFT calculations could be used to locate the transition state structure for the nucleophilic attack of the nitrogen atom on an alkyl halide. The energy of this transition state would determine the activation energy of the reaction and, consequently, the reaction rate. Mechanistic investigations of other azetidine functionalizations have been successfully supported by DFT calculations. acs.org
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, predicting the 1H and 13C NMR chemical shifts can help in the assignment of the peaks in an experimental spectrum. DFT calculations are commonly used for this purpose and can achieve high accuracy. nih.govfrontiersin.org Similarly, the calculation of vibrational frequencies can aid in the interpretation of the infrared spectrum, with specific peaks corresponding to the stretching and bending of different functional groups, such as the C=O stretch of the ester and the N-H bend of the secondary amine.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
| 1H NMR Chemical Shift (ppm) - O-CH2 | 4.15 | 4.12 |
| 13C NMR Chemical Shift (ppm) - C=O | 171.5 | 171.2 |
| IR Frequency (cm-1) - C=O Stretch | 1735 | 1738 |
Note: The data in this table is hypothetical and for illustrative purposes, showing the typical agreement between predicted and experimental values.
Reactivity and Mechanistic Studies of Methyl 2 Azetidin 3 Yloxy Acetate
Azetidine (B1206935) Ring Reactivity Profiles
The azetidine ring, a four-membered nitrogen-containing heterocycle, is subject to ring-opening reactions due to its inherent ring strain. The reactivity and regioselectivity of these transformations are influenced by the substituents on the ring and the nature of the attacking nucleophile.
Nucleophilic Ring-Opening Reactions and Regioselectivity
Nucleophilic attack is a primary mode of reaction for the azetidine ring. magtech.com.cn The regioselectivity of this attack is dictated by both electronic and steric factors. Generally, nucleophiles tend to attack the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cnresearchgate.net For unsymmetrical azetidines, the presence of electron-withdrawing or conjugating groups can direct the nucleophilic attack to a specific carbon. magtech.com.cnresearchgate.net
In the context of methyl 2-(azetidin-3-yloxy)acetate, the ether and ester functionalities at the 3-position influence the electronic environment of the ring. While specific studies on this exact molecule are not abundant, general principles of azetidine reactivity suggest that nucleophilic attack could occur at either the C2 or C4 positions. The outcome would depend on the reaction conditions and the nature of the nucleophile. For instance, sterically bulky nucleophiles may favor attack at the less hindered carbon, while electronically-driven reactions might favor the carbon that leads to a more stable intermediate. magtech.com.cnresearchgate.net Lewis acid catalysis is often required to activate the azetidine ring towards nucleophilic attack by coordinating to the nitrogen atom, thereby increasing the ring's susceptibility to opening. magtech.com.cn
Rearrangement and Ring Interconversion Mechanisms
Azetidines can undergo various rearrangement reactions, often leading to the formation of larger, more stable ring systems. One notable rearrangement is the Stevens rearrangement, which involves the formation of an ylide intermediate followed by a magtech.com.cnresearchgate.net-shift. researchgate.netnih.gov While this is more commonly observed in the context of ring expansion from smaller rings like aziridines to azetidines, the principles can be applied to understand potential rearrangements of substituted azetidines. nih.govacs.org
Another potential transformation is ring interconversion, where the azetidine ring might rearrange to a different heterocyclic system. For example, treatment of certain aziridines with a base in methanol (B129727) can lead to a rare aziridine-to-azetidine rearrangement, proceeding through a bicyclic aziridinium (B1262131) ion intermediate. acs.org This highlights the potential for complex mechanistic pathways involving strained intermediates in the chemistry of small nitrogen-containing rings. The specific substituents on the this compound molecule would play a crucial role in directing any potential rearrangement pathways.
Reactions Involving the Ester and Ether Linkages
The this compound molecule also possesses ester and ether functionalities, which have their own characteristic reactivities.
The ester group is susceptible to nucleophilic acyl substitution. masterorganicchemistry.comyoutube.comlibretexts.org This can include hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. libretexts.org The reaction proceeds through a tetrahedral intermediate. youtube.com Transesterification is also possible in the presence of another alcohol. Furthermore, the ester can be reduced by strong reducing agents like lithium aluminum hydride to afford the corresponding primary alcohol. libretexts.org
The ether linkage is generally more stable but can be cleaved under harsh conditions, typically with strong acids like HBr or HI. libretexts.org The reaction mechanism can be either S(_N)1 or S(_N)2, depending on the structure of the groups attached to the ether oxygen. libretexts.org For this compound, acidic cleavage would likely protonate the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon.
Detailed Mechanistic Investigations of Key Synthetic Transformations
The synthesis of substituted azetidines, including precursors to this compound, often involves cyclization reactions. A common strategy is the intramolecular cyclization of a γ-amino alcohol or a related derivative. magtech.com.cnorganic-chemistry.org For instance, the synthesis of 3-methoxyazetidines has been achieved through an aziridine (B145994) to azetidine rearrangement. acs.org This process is believed to proceed through a bicyclic aziridinium ion intermediate, which undergoes nucleophilic ring-opening by methanol. acs.org Computational studies have supported the kinetic feasibility of this pathway. acs.org
Another approach involves the multicomponent synthesis of functionalized azetidines, which can be driven by the release of ring strain from highly strained precursors like azabicyclo[1.1.0]butane. nih.gov These methods allow for the modular construction of the azetidine core with various substituents.
The synthesis of chiral azetidin-3-ones, which could be precursors to 3-hydroxyazetidines and subsequently to the title compound, has been accomplished via gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. nih.gov This reaction is thought to proceed through a reactive α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov
Catalysis and Selectivity in Chemical Transformations of this compound
Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving the azetidine ring. As mentioned earlier, Lewis acids are frequently used to activate the azetidine ring for nucleophilic ring-opening. magtech.com.cn
Transition metal catalysis is also prominent in azetidine chemistry. For example, palladium-catalyzed intramolecular C-H amination has been used to synthesize azetidines from appropriate amine precursors. organic-chemistry.org In the context of rearrangements, copper catalysts have been employed in the magtech.com.cnresearchgate.net-Stevens rearrangement for ring expansion of azetidines to pyrrolidines. nih.gov
Enzymatic catalysis offers a high degree of selectivity. Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a magtech.com.cnresearchgate.net-Stevens rearrangement. nih.govacs.org This biocatalytic approach can achieve high stereocontrol, which is often challenging with traditional chemical catalysts. nih.gov
In the synthesis of related structures, N-heterocyclic carbenes (NHCs) have been used as catalysts in atroposelective reactions to create axially chiral molecules, demonstrating their utility in controlling stereochemistry. acs.org
Applications of Methyl 2 Azetidin 3 Yloxy Acetate As a Chemical Building Block
Utilisation in Multi-Component Reactions for Complex Molecule Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the starting materials, represent a highly efficient strategy for generating molecular complexity. rsc.org The structural attributes of Methyl 2-(azetidin-3-yloxy)acetate make it a promising candidate for participation in such transformations, particularly in isocyanide-based MCRs like the Passerini and Ugi reactions.
The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. wikipedia.orgorganic-chemistry.org While direct studies involving this compound are not extensively documented, research on analogous azetidine (B1206935) derivatives provides valuable insights. For instance, studies on biocatalytically derived enantiopure azetidine-2-carboxyaldehydes have demonstrated their successful participation in Passerini reactions to produce polyfunctionalized derivatives. mdpi.comnih.gov These reactions can proceed to create chiral bridged bicyclic nitrogen heterocycles. mdpi.comnih.gov The diastereoselectivity of such reactions can be significantly enhanced by using promoters like zinc bromide. mdpi.com This suggests that the aldehyde or ketone functionality, which could be derived from or introduced into a molecule containing the azetidin-3-yloxy moiety, would likely facilitate its participation in Passerini reactions.
The Ugi reaction, a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, results in the formation of a bis-amide. wikipedia.org This reaction is known for its high atom economy and the ability to generate diverse chemical libraries. wikipedia.org The secondary amine of the azetidine ring in this compound could directly participate as the amine component in an Ugi reaction. Disruptions of the conventional Ugi pathway have been observed with aziridine (B145994) aldehyde dimers, where the aziridine nitrogen acts as an internal nucleophile. researchgate.net A similar reactivity could be envisioned for azetidine-containing compounds. The Ugi-azide reaction, a variation used for synthesizing 1,5-disubstituted tetrazoles, further expands the synthetic utility of MCRs. mdpi.com
The potential of this compound in MCRs is summarized in the table below, based on the reactivity of analogous compounds.
| Multi-Component Reaction | Potential Role of this compound Moiety | Resulting Product Class | Reference |
| Passerini Reaction | As a precursor to an aldehyde or ketone component. | α-Acyloxy amides | wikipedia.orgmdpi.com |
| Ugi Reaction | The azetidine nitrogen can act as the amine component. | Bis-amides | wikipedia.org |
| Ugi-Azide Reaction | The azetidine moiety can be incorporated into the final structure. | 1,5-Disubstituted tetrazoles | mdpi.com |
Precursor for the Development of Advanced Heterocyclic Scaffolds
The inherent reactivity of the strained azetidine ring, coupled with the ester functionality, positions this compound as a valuable precursor for the synthesis of a diverse range of advanced heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science.
The synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines has been achieved through the aza-Michael addition of NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate. nih.gov This reaction provides a direct route to incorporate various heterocyclic motifs, such as pyrazoles, imidazoles, and triazoles, onto the azetidine core. nih.gov Given the structural similarity, this compound is expected to undergo similar transformations, allowing for the generation of a library of novel azetidine-containing heterocycles.
Furthermore, the azetidine ring can serve as a foundational element for constructing fused heterocyclic systems. For example, various phenyl-substituted azetidine-containing 1,2,4-triazole (B32235) derivatives have been synthesized and characterized. researchgate.netdntb.gov.ua The synthesis often involves the reaction of a Schiff base with chloroacetyl chloride to form the azetidin-2-one (B1220530) ring, which is then linked to a triazole moiety. researchgate.net
The ester group of this compound can be readily converted into other functional groups, such as hydrazides, which are key intermediates in the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.govijper.org The reaction of an acid hydrazide with a cyclodehydrating agent like phosphorus oxychloride is a common method for forming the 1,3,4-oxadiazole (B1194373) ring. nih.gov Similarly, thiadiazole derivatives can be synthesized from the corresponding thiosemicarbazide. researchgate.net The general synthetic pathways are outlined below:
| Target Heterocycle | Key Intermediate from this compound | General Synthetic Strategy | References |
| Substituted Triazoles | Azetidine-containing amine or aldehyde | Cycloaddition reactions | researchgate.netdntb.gov.ua |
| 1,3,4-Oxadiazoles | Acid hydrazide | Cyclodehydration of diacylhydrazines | nih.govijper.orgnih.govluxembourg-bio.comorganic-chemistry.org |
| 1,3,4-Thiadiazoles | Thiosemicarbazide | Cyclization of thiosemicarbazides | researchgate.net |
| Fused Azetidines | Densely functionalized azetidine | Intramolecular cyclization reactions | nih.govacs.orgnih.gov |
Integration into Novel Organic Materials and Supramolecular Assemblies (chemical/materials focus)
The unique structural characteristics of this compound make it an intriguing candidate for incorporation into novel organic materials and supramolecular assemblies. The bifunctional nature of the molecule, possessing both a reactive heterocyclic ring and an ester group, allows for diverse chemical modifications and integration into larger structures.
The cationic ring-opening polymerization of azetidines and their derivatives is a known method for producing polyamines. rsc.orgresearchgate.netutwente.nl The strained four-membered ring of the azetidine moiety in this compound can potentially undergo polymerization to form linear or branched polymers. The resulting polymers would feature pendant 2-methoxyacetate groups, which could be further functionalized post-polymerization, offering a route to materials with tailored properties for applications such as drug delivery or coatings.
In the realm of supramolecular chemistry, the azetidine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions. This property makes this compound a potential building block for the construction of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. youtube.com The azetidine nitrogen, along with the carbonyl oxygen of the ester group, could coordinate to metal centers, leading to the formation of novel MOFs with potentially interesting catalytic or gas sorption properties. The functionalization of the azetidine ring can also be achieved through metallation, which opens up avenues for creating highly structured and functional materials. nih.gov
The integration of azetidine-containing units into macrocyclic peptides has been shown to influence their conformation and improve stability. researchgate.netnih.gov This suggests that this compound could be used to design and synthesize novel macrocycles and other supramolecular assemblies with specific recognition and binding properties.
| Material Class | Potential Role of this compound | Key Features of Resulting Material | References |
| Polymers | Monomer for ring-opening polymerization | Polyamines with pendant functional groups | rsc.orgresearchgate.netutwente.nl |
| Metal-Organic Frameworks (MOFs) | Organic linker coordinating through N and O atoms | Porous materials with potential catalytic or sorption properties | youtube.comresearchgate.net |
| Supramolecular Assemblies | Building block for macrocycles | Conformationally constrained and stable structures | researchgate.netnih.gov |
Emerging Research Frontiers and Future Prospects for Methyl 2 Azetidin 3 Yloxy Acetate Research
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules. unibo.it For the synthesis of azetidine (B1206935) derivatives, this translates to the development of more environmentally benign and efficient methods.
Traditional synthetic routes to azetidines can be challenging due to the ring strain, often requiring harsh reaction conditions and leading to undesired side reactions. researchgate.net Current research is focused on several key areas to make the synthesis of compounds like Methyl 2-(azetidin-3-yloxy)acetate greener:
Catalytic Methods: The use of catalysts, particularly those based on abundant and non-toxic metals, can significantly improve reaction efficiency and reduce waste. For instance, palladium-catalyzed intramolecular amination of unactivated C-H bonds has been shown to be an effective method for synthesizing azetidines under relatively mild conditions. organic-chemistry.org
Alternative Solvents: Many conventional organic solvents are toxic and environmentally harmful. Research into the use of greener solvents, such as water or bio-derived solvents, is a major focus. csic.es Aqueous-based synthesis is particularly attractive for its low cost and minimal environmental impact. csic.es
Atom Economy: Synthetic strategies that maximize the incorporation of all materials used in the process into the final product are highly desirable. Reactions like [2+2] cycloadditions are being explored for their high atom economy in constructing the azetidine ring. rsc.org
Renewable Feedstocks: The use of starting materials derived from renewable resources is a cornerstone of green chemistry. While not yet widely implemented for azetidine synthesis, this remains a long-term goal for the field.
A notable green approach involves the visible-light-mediated aza Paternò-Büchi reaction, which allows for the synthesis of densely functionalized azetidines under mild conditions. researchgate.netresearchgate.netnih.govacs.org This photochemical strategy offers a scalable and efficient route to these valuable compounds. researchgate.netnih.govacs.org
| Green Chemistry Approach | Description | Potential Benefits |
| Catalytic Methods | Utilizing catalysts to improve reaction efficiency and reduce byproducts. | Lower energy consumption, reduced waste, milder reaction conditions. |
| Alternative Solvents | Employing environmentally friendly solvents like water or bio-solvents. | Reduced toxicity, improved safety, lower environmental impact. |
| Atom Economy | Designing reactions where most of the starting materials are incorporated into the final product. | Minimized waste, increased efficiency. |
| Photochemical Synthesis | Using light to drive chemical reactions, often under mild conditions. | Energy efficiency, high selectivity, access to unique reactivity. |
Exploration of Uncharted Chemical Reactivity and Selectivity
The inherent ring strain of the azetidine core in this compound dictates its reactivity, making it susceptible to ring-opening reactions under certain conditions. rsc.org However, this strain can also be harnessed to drive unique and selective chemical transformations that are not accessible with less strained heterocyclic systems. rsc.orgresearchgate.net
Future research will likely focus on:
Strain-Release Driven Reactions: Investigating novel reactions that leverage the release of ring strain to form more complex molecular architectures. This could involve ring expansions to larger heterocycles or controlled ring-opening to generate functionalized acyclic compounds. rsc.org
Selective Functionalization: Developing methods for the selective modification of the azetidine ring and its substituents. This includes stereoselective reactions to control the three-dimensional arrangement of atoms, which is crucial for biological activity.
Catalytic C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the azetidine ring is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. rsc.org
Recent advances have demonstrated the diastereoselective alkylation and chemoselective displacement reactions on the azetidine ring, showcasing the potential for creating a diverse range of derivatives. rsc.org
Synergistic Experimental and Computational Research Paradigms
The integration of computational modeling with experimental work is revolutionizing chemical research. mit.edu For a molecule like this compound, this synergy can accelerate discovery and provide deeper mechanistic insights.
Predictive Modeling: Computational chemistry can be used to predict the reactivity, selectivity, and physical properties of azetidine derivatives before they are synthesized in the lab. mit.eduresearchgate.net This allows researchers to prioritize promising candidates and design more efficient experimental workflows. For instance, computational models can predict which combinations of reactants are likely to be successful in photocatalyzed reactions to form azetidines. mit.edu
Mechanistic Elucidation: Quantum chemical calculations can help to unravel the complex mechanisms of reactions involving azetidines. researchgate.net Understanding the reaction pathways at a molecular level is essential for optimizing reaction conditions and developing new transformations.
In Silico Screening: Computational methods can be used to screen virtual libraries of azetidine-based compounds for potential biological activity or material properties, guiding the synthesis of the most promising candidates.
A recent study highlighted the power of this approach, where computational modeling was used to guide the synthesis of azetidines via a photocatalyzed reaction, accurately predicting the reactivity of various substrates. mit.edu
| Research Paradigm | Description | Key Advantages |
| Predictive Modeling | Using computational tools to forecast chemical properties and reaction outcomes. | Time and resource savings, focused experimental design. |
| Mechanistic Elucidation | Employing computational methods to understand reaction pathways and transition states. | Deeper understanding of reactivity, optimization of reaction conditions. |
| In Silico Screening | Virtually evaluating large numbers of compounds for desired properties. | Accelerated discovery of new leads, prioritization of synthetic targets. |
Design of Chemically Tunable Azetidine-Based Frameworks
The ability to fine-tune the chemical and physical properties of azetidine-based molecules is crucial for their application in various fields. The design of "tunable" frameworks allows for the systematic modification of a core structure to optimize its function.
For this compound, this could involve:
Scaffold Diversification: Developing synthetic routes that allow for the introduction of a wide variety of substituents at different positions on the azetidine ring and the acetate (B1210297) side chain. This can lead to the creation of libraries of compounds with diverse properties. nih.govnih.gov
Stereochemical Control: The synthesis of specific stereoisomers of azetidine derivatives is critical, as different stereoisomers can have vastly different biological activities and physical properties. nih.gov
Incorporation into Larger Systems: Using this compound as a building block for the synthesis of more complex molecules, such as polymers or macrocycles, with tailored properties.
The development of diverse azetidine-based scaffolds has been a focus of research, with an emphasis on creating libraries of compounds for applications such as central nervous system (CNS) drug discovery. nih.govnih.govacs.org Photochemical strategies have also been shown to enable the synthesis of tunable azetidine-based energetic materials. researchgate.netnih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
